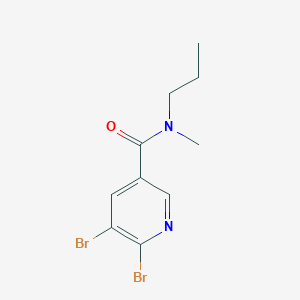
5,6-dibromo-N-methyl-N-propylpyridine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,6-Dibromo-N-methyl-N-propylpyridine-3-carboxamide is a chemical compound with a pyridine ring substituted with bromine atoms at positions 5 and 6, a methyl group at the nitrogen atom, and a propyl group at the nitrogen atom of the carboxamide group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-dibromo-N-methyl-N-propylpyridine-3-carboxamide typically involves the bromination of a pyridine derivative followed by the introduction of the carboxamide group. One common method involves the bromination of 3-carboxamidopyridine using bromine or a brominating agent under controlled conditions. The resulting dibromo compound is then reacted with methylamine and propylamine to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
化学反応の分析
Types of Reactions
5,6-Dibromo-N-methyl-N-propylpyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the removal of bromine atoms or the reduction of the carboxamide group.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce dehalogenated or reduced carboxamide derivatives.
科学的研究の応用
5,6-Dibromo-N-methyl-N-propylpyridine-3-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.
Industry: It may be used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 5,6-dibromo-N-methyl-N-propylpyridine-3-carboxamide involves its interaction with specific molecular targets. The bromine atoms and the carboxamide group play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
- 5,6-Dibromo-2,3-dimethylpyridine
- 5,6-Dibromo-2,3-dimethylpyridine-3-carboxamide
Uniqueness
5,6-Dibromo-N-methyl-N-propylpyridine-3-carboxamide is unique due to the presence of both methyl and propyl groups on the nitrogen atom of the carboxamide group. This structural feature can influence its chemical reactivity and biological activity, making it distinct from other similar compounds.
特性
IUPAC Name |
5,6-dibromo-N-methyl-N-propylpyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12Br2N2O/c1-3-4-14(2)10(15)7-5-8(11)9(12)13-6-7/h5-6H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWXTXOYODGXKCC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(C)C(=O)C1=CC(=C(N=C1)Br)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12Br2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.02 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
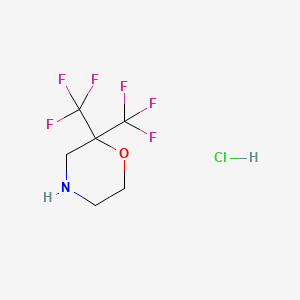

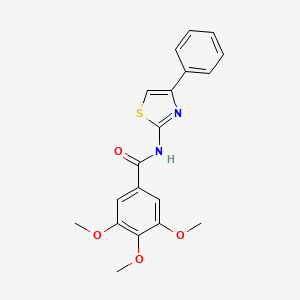
![1-ethyl-N-(4-isopropylbenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole-3-carboxamide](/img/structure/B2666567.png)
![1-(3,4-dichlorophenyl)-N-(pyridin-3-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2666570.png)
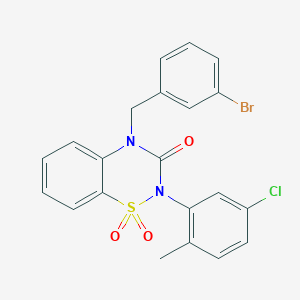
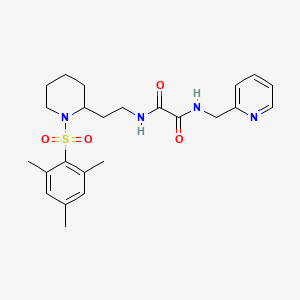
![5-[(3-Ethylazetidin-1-yl)sulfonyl]pyridine-2-carbonitrile](/img/structure/B2666576.png)

![2-chloro-N-[2-(2-oxopyrrolidin-1-yl)phenyl]acetamide](/img/structure/B2666579.png)
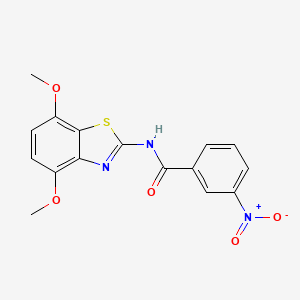
![N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-2-nitrobenzamide](/img/structure/B2666581.png)
![3,4-dimethyl-1-[(pyridin-3-yl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one](/img/structure/B2666584.png)
![(2E)-4-(dimethylamino)-N-({6-[2-(2-hydroxyethyl)piperidin-1-yl]pyridin-3-yl}methyl)but-2-enamide](/img/structure/B2666585.png)
